((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride
Description
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride is a silicon-containing organic compound characterized by a trimethylsilane group linked to a methylaminomethyl moiety and a 2-chloroethyl substituent, with a hydrochloride counterion. The trimethylsilane group may enhance lipophilicity or stability, distinguishing it from non-silicon analogs .
Properties
CAS No. |
21654-75-1 |
|---|---|
Molecular Formula |
C7H19Cl2NSi |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-chloroethyl-methyl-(trimethylsilylmethyl)azanium;chloride |
InChI |
InChI=1S/C7H18ClNSi.ClH/c1-9(6-5-8)7-10(2,3)4;/h5-7H2,1-4H3;1H |
InChI Key |
MECWWEUYXJFMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCCl)C[Si](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of ((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride typically involves the reaction of trimethylsilylmethyl chloride with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.
Chemical Reactions Analysis
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
Bis(2-chloroethyl)methylamine (HN2) and Salts
Structural Differences: HN2 lacks the trimethylsilane group and is a nitrogen mustard with two 2-chloroethyl arms attached to a central methylamine. The target compound replaces one chloroethyl group with a trimethylsilane-methylaminomethyl chain. Reactivity and Applications: HN2 is a potent alkylating agent used in chemical warfare and chemotherapy. Its salts, such as tris(2-chloroethyl)amine hydrochloride, are regulated under chemical weapon conventions due to their vesicant properties . In contrast, the silane group in the target compound may reduce alkylation potency but improve solubility or stability for specialized synthesis.
N-(2-Chloroethyl)piperidine/pyrrolidine/morpholine Hydrochlorides
Structural Differences: These compounds feature heterocyclic amines (piperidine, pyrrolidine, morpholine) linked to a 2-chloroethyl group. The target compound replaces the heterocycle with a methylaminomethyl-trimethylsilane moiety. Biological Activity: Derivatives like 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., compounds 5a–c in ) exhibit antibacterial and antifungal activity.
O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride
Structural Differences : This compound contains a hydroxylamine group (-ONH2) instead of methylamine and shares the 2-trimethylsilylethyl chain.
Applications : Used as a hydroxylamine reagent in organic synthesis (e.g., oxime formation). The target compound’s methylamine and chloroethyl groups may make it more suited for alkylation or crosslinking reactions .
Methylethylamine Hydrochloride and Tyramine Hydrochloride
Structural Differences: Methylethylamine hydrochloride is a simple aliphatic amine salt, while tyramine hydrochloride contains a phenolic ring. Neither has chloroethyl or silane groups. Functionality: These are biochemical reagents (e.g., tyramine is used in neurotransmitter studies). The target compound’s complexity suggests niche synthetic roles rather than direct biochemical applications .
Data Table: Key Properties and Comparisons
Research Findings and Functional Insights
- Reactivity: The 2-chloroethyl group in the target compound enables nucleophilic substitution, akin to HN2, but steric hindrance from the silane group may slow reaction kinetics compared to non-silicon analogs .
- Antimicrobial Potential: While compounds like 5a–c and 6a–f () show activity against Staphylococcus aureus and Candida albicans, the silane group’s hydrophobicity could enhance penetration into lipid-rich microbial membranes, warranting targeted studies .
- Safety Profile: Similar chloroethylamines (e.g., HN2) require stringent handling due to alkylation hazards.
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